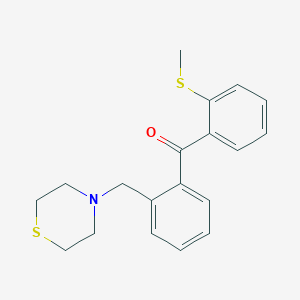

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, is a derivative of benzophenone with potential biological activity. Benzophenone derivatives have been extensively studied due to their diverse range of biological activities, including antitumor properties. The incorporation of sulfur atoms and morpholine rings into the benzophenone structure is a common strategy to enhance the biological efficacy of these compounds .

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves Friedel-Crafts condensation to construct the benzophenone skeleton . In the case of morpholine conjugated benzophenone analogues, a multi-step reaction sequence is employed starting from (4-hydroxy-aryl)-aryl methanones to yield a series of novel compounds . Although the exact synthesis of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds . The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established, showing that it crystallizes in the monoclinic space group with specific cell parameters . The presence of sulfur atoms and the morpholine ring could influence the overall molecular conformation and packing of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, potentially affecting its biological activity.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This reactivity could be relevant for the functionalization of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone, allowing for further derivatization and optimization of its biological properties.

Physical and Chemical Properties Analysis

The physicochemical properties of benzophenone derivatives are often characterized by cyclic voltammetry (CV) and UV-vis spectra . These techniques provide insights into the electronic properties and stability of the compounds. The planar molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, for example, are packed in a herringbone arrangement, which could be indicative of the solid-state properties of 2-Thiomethyl-2'-thiomorpholinomethyl benzophenone . Understanding these properties is essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Antitumor Activity

Novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, have been synthesized and evaluated for their antitumor properties. These compounds displayed potent cytotoxic activity against specific cancer cells such as P388 murine leukemia and PC-6 human lung carcinoma. Additionally, certain derivatives showed significant antitumor activity against malignant ascites in mice when administered intraperitoneally (Kumazawa et al., 1997).

Photoreactive Properties for Biological Applications

Benzophenone (BP) photophores exhibit unique photochemical properties, making them highly applicable in fields like biological chemistry, bioorganic chemistry, and material science. These photophores can form a biradicaloid triplet state, leading to hydrogen atom abstraction and stable covalent bond formation. This process is utilized in applications such as ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Photocrosslinking in Nanofiber Production

Benzophenone has been used in the synthesis of polymers for the production of water-stable nanofibers through photocrosslinking. This application is significant in biomedical fields like drug delivery and tissue engineering, where water stability of nanofibers is crucial (Li et al., 2019).

Surface Modification of Biomaterials

Photoreactive polymers containing benzophenone groups have been synthesized for surface modification of biomaterials. These modifications enhance the stability and hydrophilicity of surfaces, which is particularly beneficial in reducing protein adsorption and cell adhesion. This has potential applications in the development of biomedical devices and materials (Lin et al., 2015).

Removal of Environmental Contaminants

Benzophenone derivatives have been employed in the development of adsorption resins for removing contaminants like benzophenone-4 from water. This application is vital for addressing environmental pollution, particularly in water bodies exposed to anti-UV products (Zhou et al., 2018).

properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYGEEMILNRZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643812 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiomethyl-2'-thiomorpholinomethyl benzophenone | |

CAS RN |

898781-66-3 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)

![Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327254.png)

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)